2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions such as chlorination, sulfonylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares structural similarities but lacks the cyano and dioxolane groups.
N-(6-Cyano-1,3-benzodioxol-5-yl)benzamide: Similar core structure but without the sulfonyl and pyrrolidinyl groups.
Uniqueness
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(1-pyrrolidinylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
696637-94-2 |
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Molecular Formula |
C19H15Cl2N3O5S |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H15Cl2N3O5S/c20-13-7-14(21)18(30(26,27)24-3-1-2-4-24)6-12(13)19(25)23-15-8-17-16(28-10-29-17)5-11(15)9-22/h5-8H,1-4,10H2,(H,23,25) |
InChI Key |
VAHCKGFYBZOZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)Cl)Cl |
Origin of Product |
United States |
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